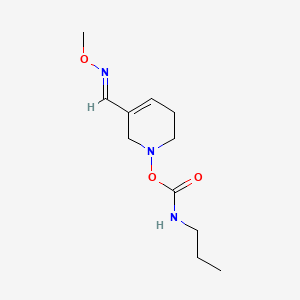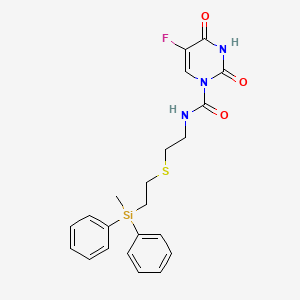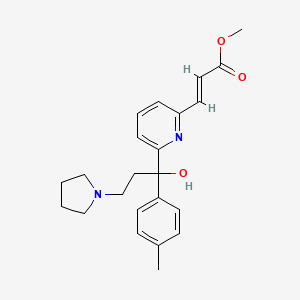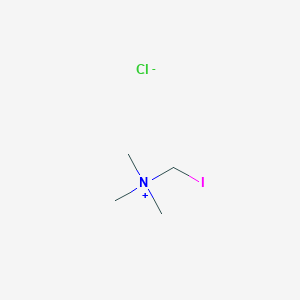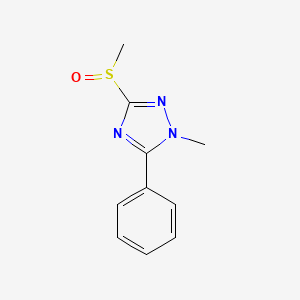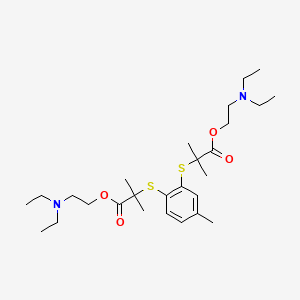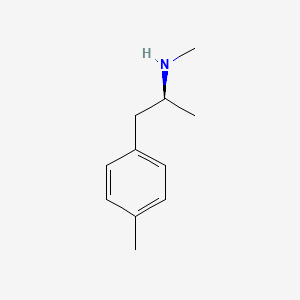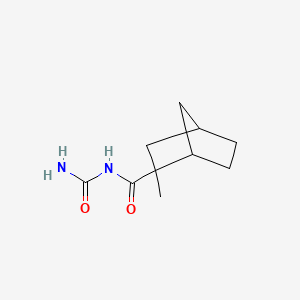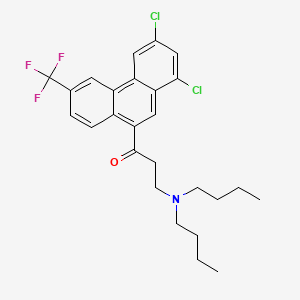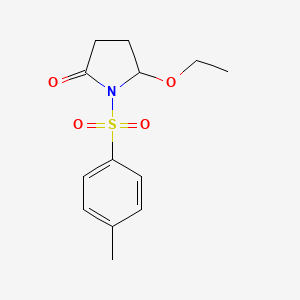
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. The compound’s structure consists of a propenoate group attached to a dichlorophenoxy moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: 2,4-Dichlorophenoxyacetic acid.
Reduction: Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development due to its herbicidal properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
作用機序
The mechanism of action of Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled cell growth and ultimately plant death. The compound affects pathways related to auxin regulation, disrupting normal cellular functions and causing phytotoxic effects.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Methyl 2,4-dichlorophenoxyacetate: Another ester derivative with comparable properties.
2,4-Dichlorophenoxybutyric acid: A related compound with herbicidal activity.
Uniqueness
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate stands out due to its specific ester linkage, which imparts unique solubility and reactivity characteristics. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
53548-33-7 |
|---|---|
分子式 |
C10H8Cl2O3 |
分子量 |
247.07 g/mol |
IUPAC名 |
methyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H8Cl2O3/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-6H,1H3/b5-4+ |
InChIキー |
NXBWGCJQNNWHCR-SNAWJCMRSA-N |
異性体SMILES |
COC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
COC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



